[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol
Overview
Description
[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol: is a chemical compound with the molecular formula C10H15F3O and a molecular weight of 208.22 g/mol It is characterized by the presence of a trifluoromethyl group attached to a bicyclo[222]octane ring system, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol typically involves the introduction of the trifluoromethyl group into the bicyclo[2.2.2]octane ring system. One common method is the reaction of bicyclo[2.2.2]octan-1-ylmethanol with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like copper or palladium complexes to facilitate the trifluoromethylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the bicyclo[2.2.2]octane ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base or under photochemical conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-trifluoromethylated products or modified bicyclo[2.2.2]octane derivatives.
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. Its structural features can help in understanding the interactions between small molecules and biological targets, such as enzymes or receptors .
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a candidate for drug development .
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. The methanol group can form hydrogen bonds with biological targets, facilitating binding and activity .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by interacting with binding sites on the receptor proteins.
Comparison with Similar Compounds
- [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]amine
- [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]ethanol
- [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]acetate
Comparison: Compared to these similar compounds, [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol is unique due to the presence of the methanol group, which provides distinct reactivity and interaction capabilities. The trifluoromethyl group imparts similar properties across these compounds, such as increased lipophilicity and metabolic stability, but the specific functional group attached to the bicyclo[2.2.2]octane ring determines the compound’s unique chemical behavior and applications .
Properties
IUPAC Name |
[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3O/c11-10(12,13)9-4-1-8(7-14,2-5-9)3-6-9/h14H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXLNNJTFYAAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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